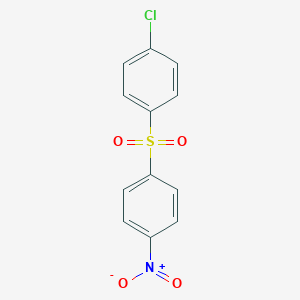

1-Chloro-4-((4-nitrophenyl)sulfonyl)benzene

Übersicht

Beschreibung

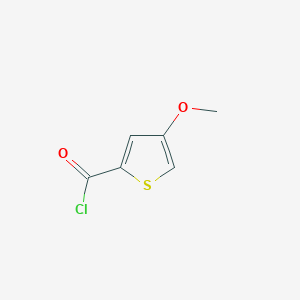

Desulfurative Chlorination of Alkyl Phenyl Sulfides

The study presents a method for the chlorination of secondary and tertiary alkyl phenyl sulfides using (dichloroiodo)benzene, which is a mild and rapid approach. This process is applicable to sulfa-Michael derived sulfides, leading to the formation of β-chloro carbonyl and nitro compounds with good yields. The chlorination of enantioenriched benzylic sulfides results in high stereospecificity, offering a pathway to enantioenriched chloro-Michael adducts. A proposed mechanism involves the formation of a dichloro-λ4-sulfurane intermediate .

Structural and Spectroscopic Studies of the 1:1 Complex

This paper investigates the 1:1 complex of 4-nitrophenyl[bis(diethylsulfonyl)]methane with 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD). The study reveals that in the crystal, a proton transfer from the C–H acid to TBD occurs, resulting in an ion pair. The structure is characterized by N–H⋯O hydrogen bonds with specific lengths. The complex's structure in the solid state is well-reflected in its FT-IR spectrum, and similar structural features are proposed for the complex in chloroform. In acetonitrile, however, the complex dissociates and forms a new structure .

Molecular Structure Analysis of 4-Chloro-N-(4-chlorophenylsulfonyl)-N-(3-oxo-2,3-dihydro-1,2-benzisothiazol-2-yl)benzenesulfonamide

The molecular structure of the title compound is described, with the benzene rings of the chlorophenylsulfonyl groups forming a dihedral angle and inclining at specific angles to the benzisothiazole ring system. The conformation is stabilized by an intramolecular C–H⋯O hydrogen bond. In the crystal packing, molecules are linked into chains by intermolecular C–H⋯O hydrogen bonds and π–π stacking interactions, with defined centroid–centroid distances .

Chemical Reactions Analysis of 2-(4-Chloro-2-nitrophenyl)-9-phenylsulfonyl-9H-carbazole-3-carbaldehyde

The title compound features a carbazole ring system that is almost orthogonal to the phenylsulfonyl and nitrophenyl rings. The molecular structure includes intramolecular O–H⋯O and C–H⋯O hydrogen bonds, forming S(6) ring motifs. In the crystal, molecules form a two-dimensional network through C–H⋯O hydrogen bonds, with R 4 3(28) supramolecular graph-set ring motifs enclosed within these networks .

Physical and Chemical Properties Analysis

While the provided papers do not directly discuss the physical and chemical properties of "1-Chloro-4-((4-nitrophenyl)sulfonyl)benzene," they do provide insights into the properties of structurally related compounds. For instance, the intramolecular and intermolecular hydrogen bonding patterns, as well as π–π stacking interactions, are indicative of the potential physical properties such as solubility and crystal packing. The reactivity of the sulfonyl group in chlorination reactions suggests that "1-Chloro-4-((4-nitrophenyl)sulfonyl)benzene" may also undergo similar reactions under appropriate conditions .

Wissenschaftliche Forschungsanwendungen

Electrochemical Behavior and Reactions

1-Chloro-4-((4-nitrophenyl)sulfonyl)benzene and its derivatives exhibit interesting electrochemical behavior, making them subjects of study in the field of electrochemistry. The electrochemical reduction of p-nitrophenyl methyl sulfone, a related compound, has been investigated, revealing that electrogenerated radical anions of these compounds are long-lived and do not undergo classic two-electron cleavage. Instead, other reactions occur due to the electron-withdrawing nitro and cyano substituents, leading to the formation of various products like p-nitrophenolate, p-nitrophenyl alkyl ether, and p-nitrophenol (Pilard et al., 2001).

Cationic Arylation and Chemical Reactions

The cationic arylation of substituted benzenes with p-nitrophenyl cation, generated from related compounds, has been studied, indicating the electrophilic character of the p-nitrophenyl cation. The selectivity of this cation is relatively low compared with other cations, functioning as a cation diradical with concerted uncoupling of a pair of π-electrons (Kamigata et al., 1972).

Synthesis of Chemical Structures

The compound and its related sulfides have been used in various synthesis processes. For instance, the chlorination of alkyl phenyl sulfides using (dichloroiodo)benzene has been explored, highlighting a mild and rapid nucleophilic chlorination extended to sulfa-Michael derived sulfides. This method allows for the formation of elimination-sensitive β-chloro carbonyl and nitro compounds, showcasing the versatility of these compounds in synthetic chemistry (Canestrari et al., 2017).

Fuel Cell Applications

In the realm of materials science, specifically for fuel cell applications, sulfonated poly(ether sulfone)s, closely related to 1-Chloro-4-((4-nitrophenyl)sulfonyl)benzene, have been prepared. These materials form tough, flexible, and transparent membranes by solvent casting and exhibit efficient proton conduction due to the well-defined phase-separated structures induced by the polarity difference between sulfonated and hydrophobic units (Matsumoto et al., 2009).

Safety And Hazards

The safety data sheet for “1-Chloro-4-((4-nitrophenyl)sulfonyl)benzene” provides several precautionary statements. These include keeping the product away from heat/sparks/open flames/hot surfaces, handling it under inert gas, protecting it from moisture, and avoiding breathing dust/fume/gas/mist/vapours/spray among others . It’s important to follow these safety guidelines when handling this chemical.

Eigenschaften

IUPAC Name |

1-(4-chlorophenyl)sulfonyl-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClNO4S/c13-9-1-5-11(6-2-9)19(17,18)12-7-3-10(4-8-12)14(15)16/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKMJWBJCNUSXDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30332588 | |

| Record name | p-Chlorophenyl p-nitrophenyl sulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30332588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Chloro-4-((4-nitrophenyl)sulfonyl)benzene | |

CAS RN |

39055-84-0 | |

| Record name | 1-Chloro-4-[(4-nitrophenyl)sulfonyl]benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39055-84-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Chlorophenyl p-nitrophenyl sulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30332588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(S)-1-[2-(Trifluoromethyl)phenyl]ethylamine](/img/structure/B141343.png)

![5-(2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl)-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one](/img/structure/B141361.png)